molecular formula C16H24N2 B13444402 2-Benzyl-2,8-diazaspiro[4.6]undecane

2-Benzyl-2,8-diazaspiro[4.6]undecane

Cat. No.: B13444402
M. Wt: 244.37 g/mol
InChI Key: WJBVSOFJZOEPOL-UHFFFAOYSA-N
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Description

2-Benzyl-2,8-diazaspiro[46]undecane is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a benzyl group and a diazaspiro undecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,8-diazaspiro[4.6]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,8-diazaspiro[4.6]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2,8-diazaspiro[4.6]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,8-diazaspiro[4.6]undecane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,8-diazaspiro[5.5]undecane
  • 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Uniqueness

2-Benzyl-2,8-diazaspiro[4.6]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

2-benzyl-2,9-diazaspiro[4.6]undecane

InChI

InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-12-9-16(14-18)7-4-10-17-11-8-16/h1-3,5-6,17H,4,7-14H2

InChI Key

WJBVSOFJZOEPOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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